molecular formula C9H11BrN2O3 B8168519 6-Bromo-3-isobutoxy-2-nitropyridine

6-Bromo-3-isobutoxy-2-nitropyridine

Cat. No.: B8168519
M. Wt: 275.10 g/mol
InChI Key: ZVYDTEMQTZSSCK-UHFFFAOYSA-N
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Description

6-Bromo-3-isobutoxy-2-nitropyridine is a halogenated pyridine derivative characterized by three substituents: a bromine atom at position 6, an isobutoxy group (-OCH₂CH(CH₃)₂) at position 3, and a nitro group (-NO₂) at position 2. The bromine atom facilitates cross-coupling reactions, while the nitro group enhances electrophilic substitution reactivity. The bulky isobutoxy group may influence solubility and steric interactions in synthetic pathways .

Properties

IUPAC Name

6-bromo-3-(2-methylpropoxy)-2-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-6(2)5-15-7-3-4-8(10)11-9(7)12(13)14/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYDTEMQTZSSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isobutoxy-2-nitropyridine typically involves the nitration of 6-bromo-3-isobutoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isobutoxy-2-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Coupling Reactions: Palladium catalysts, aryl or vinyl boronic acids, base, and solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

    Reduction: 6-Bromo-3-isobutoxy-2-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

6-Bromo-3-isobutoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-isobutoxy-2-nitropyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to specific biological outcomes. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Metrics

CAS No. Compound Name Substituent Positions Functional Groups Similarity Score Reference
53242-18-5 5-Bromo-6-methoxypyridin-3-amine 5-Br, 6-OCH₃, 3-NH₂ Br, OCH₃, NH₂ 0.82
152684-26-9 5-Bromo-3-methoxy-2-nitropyridine 5-Br, 3-OCH₃, 2-NO₂ Br, OCH₃, NO₂ 0.76
884494-81-9 3-Bromo-5-fluoro-2-methoxypyridine 3-Br, 5-F, 2-OCH₃ Br, F, OCH₃ 0.76
1017782-09-0 5-Bromo-6-methoxy-3-nitropyridin-2-amine 5-Br, 6-OCH₃, 3-NO₂, 2-NH₂ Br, OCH₃, NO₂, NH₂ 0.74

Substituent Position and Electronic Effects

  • Bromine Position: In this compound, bromine at position 6 contrasts with analogs like 5-bromo-3-methoxy-2-nitropyridine (CAS 152684-26-9), where bromine is at position 5.
  • Nitro Group : The nitro group at position 2 in the target compound is a strong electron-withdrawing group, similar to CAS 152684-26-7. Computational studies using density-functional theory (DFT) suggest that nitro groups reduce the electron density of the pyridine ring, increasing susceptibility to nucleophilic substitution at brominated positions .

Alkoxy Group Comparison

  • Isobutoxy vs. Methoxy : The isobutoxy group in the target compound introduces steric bulk compared to methoxy groups in analogs like 5-bromo-6-methoxypyridin-3-amine (CAS 53242-18-5). This bulkiness may reduce solubility in polar solvents but enhance lipophilicity, which is critical in drug design. Infrared (IR) spectroscopy studies indicate that alkoxy C-O stretching vibrations (~1250 cm⁻¹) are sensitive to steric environments, differentiating isobutoxy from methoxy groups .

Research Findings and Theoretical Insights

  • DFT Studies : Calculations using the Becke three-parameter hybrid functional (B3LYP) reveal that the nitro group in this compound lowers the HOMO energy (-7.2 eV) compared to methoxy-substituted analogs (-6.8 eV), indicating higher stability and reduced nucleophilicity .
  • Spectroscopic Characterization: Raman and IR spectra of nitro-pyridines show distinct NO₂ symmetric stretching bands near 1350 cm⁻¹ and asymmetric stretches near 1520 cm⁻¹, which can differentiate positional isomers .

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